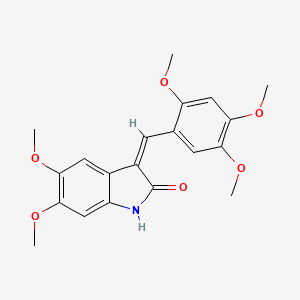![molecular formula C21H20ClN3O3 B14999128 N-(3-chloro-4-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B14999128.png)
N-(3-chloro-4-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural framework, which includes a quinazoline core fused with an azepine ring, and functional groups such as a chloro-methoxyphenyl and a carboxamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a quinazoline derivative, followed by the introduction of the azepine ring through cyclization reactions. The chloro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, and the carboxamide group can be formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the chloro-methoxyphenyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-chloro-4-methoxyphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused ring systems and functional group interactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-chloro-4-methoxyphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide include other quinazoline derivatives and azepine-containing molecules. Examples include:
- Quinazoline-4-one derivatives
- Azepino[2,1-b]quinazoline analogs
- Chloro-methoxyphenyl substituted compounds
Uniqueness
What sets N-(3-chloro-4-methoxyphenyl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide apart is its specific combination of functional groups and fused ring systems
Propriétés
Formule moléculaire |
C21H20ClN3O3 |
|---|---|
Poids moléculaire |
397.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-18-9-7-14(12-16(18)22)23-20(26)13-6-8-15-17(11-13)24-19-5-3-2-4-10-25(19)21(15)27/h6-9,11-12H,2-5,10H2,1H3,(H,23,26) |
Clé InChI |
MYCAMIZDJYNXOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B14999046.png)

![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999055.png)
![ethyl 6-(2-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999063.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B14999069.png)
![7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B14999073.png)
![3-(3-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14999076.png)
![7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14999082.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B14999084.png)

![ethyl 8-acetyl-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B14999088.png)
![N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B14999095.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide](/img/structure/B14999097.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(1-phenylethyl)isoleucinamide](/img/structure/B14999099.png)
